![molecular formula C19H20N2O5 B2569222 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide CAS No. 1090928-00-9](/img/structure/B2569222.png)
4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide
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Description
4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EFPA and has been synthesized for its potential applications in various fields of research. In
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide have been synthesized and evaluated for their potential medicinal applications. For instance, a series of substituted propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and showed promising antimycobacterial activity against mycobacterial species, indicating their potential as antimicrobial agents. These compounds also stimulated the rate of photosynthetic electron transport in spinach chloroplasts, suggesting effects on cellular energy mechanisms (Tengler et al., 2013).
Chemical Synthesis and Material Properties
The study of benzamides and similar compounds extends to materials science, where their chemical properties are harnessed for novel applications. For example, organogels based on perylenetetracarboxylic diimides, substituted with various groups, have been explored for their gelating abilities in different solvents. These compounds form fluorescent gels, with properties influenced by their amphiphilic characteristics and side-chain conformations. This research highlights the potential of these molecules in designing novel organogels with specific properties (Wu et al., 2011).
Advanced Drug Synthesis Techniques
In drug development, innovative synthesis methods for compounds with similar structures to 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide have been reported. A practical synthesis of an orally active CCR5 antagonist showcases advanced chemical synthesis techniques, demonstrating the compound's relevance in pharmaceutical research. This synthesis method offers a cost-effective and efficient approach to producing drug candidates (Ikemoto et al., 2005).
Renewable Materials Development
Exploring renewable resources for chemical synthesis, phloretic acid, a phenolic compound derived from natural sources, has been used to enhance the reactivity of molecules toward benzoxazine ring formation. This approach provides a sustainable alternative to conventional phenolation methods, opening new avenues for developing bio-based polymers with diverse applications (Trejo-Machin et al., 2017).
properties
IUPAC Name |
4-[2-(2-ethoxy-4-formylphenoxy)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17-10-13(11-22)4-9-16(17)26-12(2)19(24)21-15-7-5-14(6-8-15)18(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNYOJIQTHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxy-4-formylphenoxy)propanamido]benzamide |
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